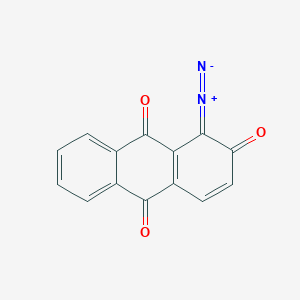

(1Z)-1-diazoanthracene-2,9,10-trione

Beschreibung

Eigenschaften

IUPAC Name |

(1Z)-1-diazoanthracene-2,9,10-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O3/c15-16-12-10(17)6-5-9-11(12)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLHLEQFCWNMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=[N+]=[N-])C(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-diazoanthracene-2,9,10-trione typically involves the diazotization of anthracene derivatives. One common method includes the reaction of anthracene-2,9,10-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. This includes precise control of temperature, pH, and the concentration of reactants to ensure the stability of the diazo compound.

Analyse Chemischer Reaktionen

Types of Reactions: (1Z)-1-Diazoanthracene-2,9,10-trione undergoes various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazo group into amines or other reduced forms.

Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-2,9,10-trione amines.

Wissenschaftliche Forschungsanwendungen

(1Z)-1-Diazoanthracene-2,9,10-trione has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.

Biology: The compound’s photoreactive properties make it useful in studying biological systems, particularly in photolabeling experiments.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is employed in the production of dyes and pigments due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of (1Z)-1-diazoanthracene-2,9,10-trione involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. The pathways involved include:

Photolysis: The diazo group decomposes to generate nitrogen gas and reactive carbene intermediates.

Carbene Insertion: The carbene intermediates can insert into C-H, N-H, or O-H bonds, forming stable covalent adducts.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: 1,8-Diazaanthracene-2,9,10-Triones

Key Differences :

- Nitrogen Substitution: 1,8-Diazaanthracene-2,9,10-triones contain two nitrogen atoms integrated into the anthracene ring, whereas (1Z)-1-diazoanthracene-2,9,10-trione has a diazo (-N=N-) substituent at position 1.

- Synthesis: 1,8-Diazaanthracene derivatives are synthesized via Diels–Alder reactions using azadienes and quinones, achieving regioselectivity through optimized conditions (e.g., xylene reflux or MnO₂ oxidation) .

Table 1: Selected 1,8-Diazaanthracene-2,9,10-Trione Derivatives

Aminoanthraquinone Derivatives

Key Differences :

- Aminoanthraquinones lack the diazo group but feature amino (-NH₂) substituents, which enhance solubility and hydrogen-bonding capacity compared to the diazo group’s electrophilic nature .

- Synthesis : Prepared via condensation of dihydroxybenzoic acid or methylation of anthrone intermediates, differing from the Diels–Alder routes used for diazaanthracenes .

Triazene Derivatives of Anthraquinone

Key Differences :

- Triazenes (-N=N-N-) are more stable than diazo groups but share reactivity in releasing nitrogen under specific conditions.

- Synthesis: Generated via diazotization of anthraquinone sulfonates, leading to tautomeric forms stabilized by intramolecular hydrogen bonds .

Bianthracene Diones

Key Differences :

- Feature two anthracene units linked at position 9, creating a planar, conjugated system distinct from the mono-anthracene diazo structure .

- Synthesis : Formed via NaBH₄ reduction of anthracene-9,10-dione, followed by recrystallization .

Q & A

Basic Research Question

- NMR : NH-proton shifts (δ 12–14 ppm) confirm tautomerism via hydrogen bonding with adjacent carbonyl groups .

- X-ray crystallography : Resolves spatial arrangements, as seen in 9,10-dioxa-1,2-diaza-anthracene derivatives (e.g., C–N bond lengths of 1.32–1.35 Å) .

- Contradiction management : Discrepancies between NMR (solution state) and X-ray (solid state) data require hybrid analysis, such as variable-temperature NMR or DFT-optimized geometry comparisons .

What computational methods are optimal for modeling the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accuracy for:

- Electron density maps : Predicts charge distribution at diazo and carbonyl sites .

- HOMO-LUMO gaps : Correlates with experimental UV-Vis spectra (e.g., λmax ≈ 450 nm for π→π* transitions) .

- Validation : Benchmark against experimental atomization energies (average deviation ≤2.4 kcal/mol) ensures reliability .

How do tautomeric forms of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

Tautomerism between diazo and hydrazone forms alters electrophilicity:

- Diazo form : Reacts with amines via diazo coupling (e.g., with morpholine to form triazenes) .

- Hydrazone form : Participates in cycloadditions, as seen in Diels–Alder reactions with dienes .

- Kinetic vs. thermodynamic control : Dominance of one tautomer depends on solvent polarity (e.g., acetic acid stabilizes diazo form) .

What strategies mitigate contradictions between experimental and computational data for this compound?

Advanced Research Question

- Multi-method validation : Combine DFT (B3LYP/6-311+G(d,p)) with MP2 or CCSD(T) for higher accuracy in bond-length predictions .

- Solvent effects : Include implicit solvation models (e.g., PCM) to reconcile solution-phase NMR and gas-phase DFT results .

- Error analysis : Quantify systematic errors (e.g., ±0.02 Å in X-ray vs. DFT bond lengths) .

What analytical techniques are critical for assessing the purity and stability of this compound?

Basic Research Question

- HPLC-MS : Detects degradation products (e.g., anthraquinone derivatives) under thermal stress .

- TGA/DSC : Identifies decomposition temperatures (typically >200°C) .

- Stability protocols : Store at –20°C under inert gas to prevent diazo group hydrolysis .

How do substituent modifications at the anthraquinone core affect biological activity?

Advanced Research Question

- Electron-withdrawing groups (e.g., –Cl, –NO2): Enhance DNA intercalation, as shown in cytotoxicity assays (IC50 values ≤10 μM) .

- Sulfonate groups : Improve aqueous solubility for fluorescent probes (e.g., λem = 550–600 nm) .

- Structure-activity relationships (SAR) : QSAR models link logP values (<3) to membrane permeability .

What reaction optimization strategies improve yields in diazo group functionalization?

Advanced Research Question

- Catalytic additives : Cu(I) salts accelerate diazo transfer reactions (yield increase by 15–20%) .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6 hrs conventional) for triazene derivatives .

- Protecting groups : Acetyl or benzyl groups prevent side reactions at reactive carbonyl sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.